molecular formula C17H33BN2O3Si B8387695 1-(2-(tert-butyldimethylsilyloxy)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 1233526-53-8

1-(2-(tert-butyldimethylsilyloxy)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No. B8387695
Key on ui cas rn: 1233526-53-8
M. Wt: 352.4 g/mol
InChI Key: TZRYOLGWTUNCLS-UHFFFAOYSA-N
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Patent
US09012635B2

Procedure details

A mixture of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (0.500 g, 2.58 mmol), (2-bromoethoxy)-t-butyldimethylsilane (2.211 mL, 10.31 mmol), K2CO3 (1.425 g, 10.31 mmol) and NaI (0.039 g, 0.258 mmol) in MeCN (8 mL) was heated to 70° C. for 2 days. The mixture was cooled to RT, the solid removed via filtration, rinsed with EtOAc and the filtrate washed with 50% satd. NaCl (1×). The organic layer was dried over MgSO4, concentrated to dryness and purified via silica gel chromatography (EtOAc/Hex) to afford 1-(2-((tert-butyldimethylsilyl)oxy)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (574 mg, 63%) as a colorless oil. 1H NMR (400 MHz, DMSO-d6): δ 7.79 (s, 1H), 7.51 (s, 1H), 4.12 (t, J=5.4 Hz, 2H), 3.79 (t, J=5.4 Hz, 2H), 1.17 (s, 12H), 0.71 (s, 9H), −0.17 (s, 6H); MS (ESI) m/z: 353.2 (M+H+).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
2.211 mL
Type
reactant
Reaction Step One
Name
Quantity
1.425 g
Type
reactant
Reaction Step One
Name
Quantity
0.039 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:14])[C:6]([CH3:8])([CH3:7])[O:5][B:4]([C:9]2[CH:10]=[N:11][NH:12][CH:13]=2)[O:3]1.Br[CH2:16][CH2:17][O:18][Si:19]([C:22]([CH3:25])([CH3:24])[CH3:23])([CH3:21])[CH3:20].C([O-])([O-])=O.[K+].[K+].[Na+].[I-]>CC#N>[Si:19]([O:18][CH2:17][CH2:16][N:12]1[CH:13]=[C:9]([B:4]2[O:5][C:6]([CH3:7])([CH3:8])[C:2]([CH3:14])([CH3:1])[O:3]2)[CH:10]=[N:11]1)([C:22]([CH3:25])([CH3:24])[CH3:23])([CH3:21])[CH3:20] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
CC1(OB(OC1(C)C)C=1C=NNC1)C
Name
Quantity
2.211 mL
Type
reactant
Smiles
BrCCO[Si](C)(C)C(C)(C)C
Name
Quantity
1.425 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
0.039 g
Type
reactant
Smiles
[Na+].[I-]
Name
Quantity
8 mL
Type
solvent
Smiles
CC#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to RT
CUSTOM
Type
CUSTOM
Details
the solid removed via filtration
WASH
Type
WASH
Details
rinsed with EtOAc
WASH
Type
WASH
Details
the filtrate washed with 50%
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
purified via silica gel chromatography (EtOAc/Hex)

Outcomes

Product
Name
Type
product
Smiles
[Si](C)(C)(C(C)(C)C)OCCN1N=CC(=C1)B1OC(C(O1)(C)C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 574 mg
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 63.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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